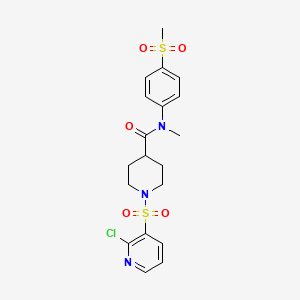
1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to "1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide" have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant potency against a range of bacterial and fungal pathogens, highlighting their potential use in developing new antimicrobial agents. For instance, derivatives of piperidine have shown effectiveness against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani, indicating the importance of such compounds in agricultural research and plant protection (Vinaya et al., 2009).
Synthesis of Novel Compounds
Research efforts have focused on synthesizing novel compounds with potential therapeutic applications. This includes the development of new synthetic routes and methodologies to create compounds with improved efficacy and selectivity for specific biological targets. For example, studies on the synthesis of piperidine derivatives through nucleophile-promoted alkyne-iminium ion cyclizations demonstrate the versatility and potential of these compounds in medicinal chemistry and drug development (Arnold et al., 2003).
Exploration of Structure-Activity Relationships
Investigations into the structure-activity relationships (SAR) of these compounds provide valuable insights into their mechanism of action and potential therapeutic applications. By understanding how different substitutions and structural modifications affect biological activity, researchers can design more effective and selective agents for various diseases. For instance, the synthesis and biological evaluation of sulfonyl hydrazones with piperidine derivatives have revealed their antioxidant and anticholinesterase activities, suggesting their potential in treating neurodegenerative disorders (Karaman et al., 2016).
Advanced Materials Development
Related compounds have also found applications in the development of advanced materials, such as polymers with specific functional properties. The synthesis of polyamides and poly(amide-imide)s from related chemical precursors demonstrates the role of these compounds in creating materials with desirable thermal and mechanical properties for various industrial applications (Saxena et al., 2003).
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-22(15-5-7-16(8-6-15)29(2,25)26)19(24)14-9-12-23(13-10-14)30(27,28)17-4-3-11-21-18(17)20/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOVLEYJECAVAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-methyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2356975.png)
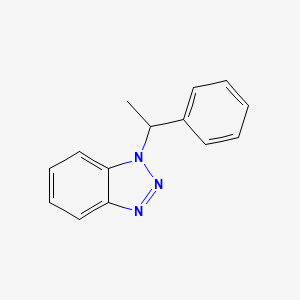
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)
![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)
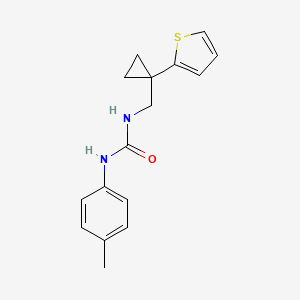
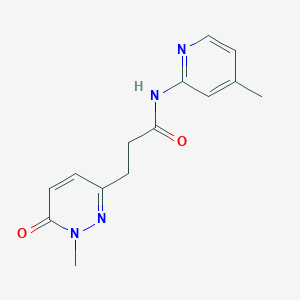
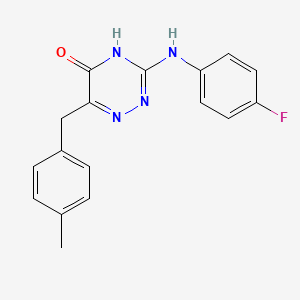

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)
![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)
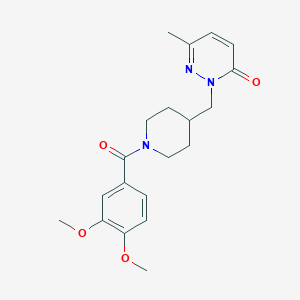
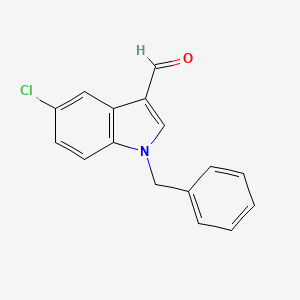
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)